molecular formula C9H7ClO4S B6158641 5-methoxy-1-benzofuran-7-sulfonyl chloride CAS No. 1780166-99-5

5-methoxy-1-benzofuran-7-sulfonyl chloride

Cat. No. B6158641
CAS RN: 1780166-99-5
M. Wt: 246.7
InChI Key:
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Description

5-methoxy-1-benzofuran-7-sulfonyl chloride is a synthetic chemical compound that is widely used in scientific experiments. It belongs to the class of benzofuran compounds which are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran derivatives can be synthesized by the reaction of substituted N-(4-aminophenyl)-1-benzofuran-2-carboxamide with substituted aromatic sulfonyl chlorides in the presence of a base with a suitable solvent at 30–100°C temperature .


Molecular Structure Analysis

The molecular formula of this compound is C9H7ClO4S . The InChI code is 1S/C8H5ClO3S/c9-13(10,11)7-3-1-2-6-4-5-12-8(6)7/h1-5H .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound.


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 216.64 and a melting point of 64-65.5°C .

Mechanism of Action

While the specific mechanism of action for 5-methoxy-1-benzofuran-7-sulfonyl chloride is not mentioned, benzofuran compounds in general have been shown to have diverse pharmacological activities, making them potential natural drug lead compounds .

Safety and Hazards

5-methoxy-1-benzofuran-7-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . Therefore, 5-methoxy-1-benzofuran-7-sulfonyl chloride, being a benzofuran derivative, could be a promising candidate for various applications in industries and research fields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methoxy-1-benzofuran-7-sulfonyl chloride involves the conversion of 5-methoxy-1-benzofuran to the corresponding sulfonyl chloride derivative.", "Starting Materials": [ "5-methoxy-1-benzofuran", "Sulfonyl chloride", "Thionyl chloride", "Dimethylformamide", "Triethylamine", "Methylene chloride" ], "Reaction": [ "5-methoxy-1-benzofuran is dissolved in dimethylformamide and cooled to 0°C.", "Thionyl chloride is added dropwise to the reaction mixture and the resulting mixture is stirred for 1 hour at 0°C.", "The reaction mixture is then warmed to room temperature and stirred for an additional 2 hours.", "Excess thionyl chloride is removed by distillation under reduced pressure.", "The resulting sulfonyl chloride intermediate is dissolved in methylene chloride.", "Triethylamine is added to the solution and the mixture is stirred for 30 minutes.", "The solution is then cooled to 0°C and stirred while phosphorus pentachloride is added dropwise.", "The reaction mixture is stirred for an additional 2 hours at 0°C.", "Excess phosphorus pentachloride is removed by distillation under reduced pressure.", "The resulting 5-methoxy-1-benzofuran-7-sulfonyl chloride is purified by column chromatography." ] }

CAS RN

1780166-99-5

Molecular Formula

C9H7ClO4S

Molecular Weight

246.7

Purity

95

Origin of Product

United States

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